molecular formula C20H13NO5 B015267 5-Aminofluorescein CAS No. 3326-34-9

5-Aminofluorescein

Cat. No.: B015267
CAS No.: 3326-34-9
M. Wt: 347.3 g/mol
InChI Key: GZAJOEGTZDUSKS-UHFFFAOYSA-N
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Description

5-Aminofluorescein is a primary amino compound that is covalently bound to human serum albumin (HSA). Its chemical structure includes an amino substituent at the C-5 position of fluorescein. The compound exhibits fluorescence properties, with an excitation wavelength around 495 nm and an emission wavelength around 535 nm .

Preparation Methods

Synthetic Routes::

    5-Aminofluorescein: can be synthesized through various methods, including:

    Reaction Conditions:

    Industrial Production:

Chemical Reactions Analysis

Types of Reactions::

    Amination: The key reaction involves introducing an amino group to fluorescein.

    Amidation: Formation of the amide bond.

    Reductive Processes: Reduction of the carbonyl group.

Common Reagents and Conditions::

    Amination Reagents: Ammonia, amine salts, or primary amines.

    Reduction Agents: Sodium borohydride (NaBH₄) or other reducing agents.

Major Products::

Scientific Research Applications

5-Aminofluorescein finds applications in various fields:

    Chemistry: As a fluorescent probe in analytical chemistry and biochemistry.

    Biology: For cellular imaging and tracking.

    Medicine: Specifically in brain tumor surgery for fluorescence-guided resection.

    Industry: In diagnostics, drug development, and biotechnology.

Mechanism of Action

The exact mechanism by which 5-Aminofluorescein exerts its effects depends on its specific application. its fluorescence properties allow targeted visualization and detection.

Comparison with Similar Compounds

    6-Aminofluorescein: is a related compound.

  • Other similar compounds include various fluorescein derivatives.

Properties

IUPAC Name

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAJOEGTZDUSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062979
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-34-9
Record name 5-Aminofluorescein
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Record name 5-Aminofluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Record name 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
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Record name 5-Aminofluorescein
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Synthesis routes and methods

Procedure details

Alternatively, the product from step 1 can be reacted in the presence of carbodiimide with fluoresceinamine (FAM) (Reaction C) to provide 5-[2',3'-dideoxyinosin-5'-yl)-succinamido]-fluorescein (ddI-5'-S:FAM). An additional alternative is to react the product from step 2 with 5-[N'-(2-aminoethyl)-thioureido]fluorescein (fluoresceinthiocarbamylethylenediamine) (FTED) (Reaction D) to provide the tracer 5-[2-(2',3'-dideoxyinosin-5'-yl-succinamido)-ethylthiocarbamyl -fluorescein (ddI-5.-S:FTED).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The interactions of 5-AF depend heavily on the specific target and its application.

  • Direct Binding and Fluorescence Modulation: 5-AF can directly bind to proteins like the fat mass and obesity-associated protein (FTO), a critical enzyme involved in the regulation of RNA methylation. This binding inhibits FTO's demethylation activity. [] The binding of 5-AF to FTO can be visualized using X-ray crystallography. []
  • Covalent Modification and Labeling: 5-AF is frequently used as a fluorescent label due to its ability to form stable covalent bonds with various biomolecules like proteins and polymers. This labeling allows for visualization and tracking of these molecules in various biological systems. [, , , , , , , , ] For example, 5-AF can be conjugated to albumin, a protein that accumulates in tumor tissues due to the blood-brain barrier breakdown. This allows for the fluorescence-guided resection of brain tumors. []
  • Integration into Nanomaterials: 5-AF can be incorporated into nanomaterials like hollow mesoporous silica capsules (HMSCs). These capsules can then deliver 5-AF and other cargo molecules into cells for imaging and therapeutic purposes. []

ANone: 5-Aminofluorescein is a derivative of fluorescein with an amine group at the 5-position of the xanthene ring.

    ANone: 5-AF demonstrates good compatibility with various materials and exhibits pH-dependent fluorescence.

    • pH Sensitivity: Its fluorescence intensity is generally higher in alkaline environments. [] This property can be exploited to develop pH-sensitive sensors. [, ]
    • Solvent Effects: The fluorescence properties of 5-AF are affected by the solvent. It exhibits stronger fluorescence in protic solvents. []
    • Temperature Stability: 5-AF-conjugated polymers can exhibit temperature-dependent phase transitions, impacting their cellular uptake and enabling applications in controlled drug delivery. []

    ANone: While 5-AF itself is not a catalyst, it can be used to study catalytic processes:

    • Enzyme Activity Monitoring: 5-AF can be used to monitor enzyme activity, as seen in its application for studying the kinetics of tyrosinase, an enzyme involved in melanin synthesis. []

    ANone: Yes, computational methods have been employed to study 5-AF.

    • Density Functional Theory (DFT): DFT calculations were used to understand the interaction between 5-AF derivatives and the Fe(III) Salophen complex in a sensor designed to detect the pesticide monocrotophos. []

    ANone: Modifying the structure of 5-AF can significantly impact its properties and applications.

    • Linker Length and Antibody Binding: The length of the linker arm connecting 5-AF to a hapten in fluorescence polarization immunoassays (FPIA) can affect the sensitivity of the assay. For instance, longer linker arms were found to be more sensitive in butachlor FPIA. []
    • Positional Isomers: The position of the amino group on the fluorescein molecule can influence its reactivity and suitability for specific applications. For example, this compound and 6-aminofluorescein have different properties and applications. []

    ANone:

    • Conjugation to Improve Stability: Conjugating 5-AF to macromolecules like albumin or polymers can enhance its stability in biological environments and modify its pharmacokinetic properties. [, , ]
    • Encapsulation in Nanomaterials: Encapsulating 5-AF within nanomaterials like HMSCs can improve its stability, control its release, and enhance its cellular uptake. []

    ANone: While 5-AF is not known to be highly toxic, researchers should follow standard safety data sheets and laboratory practices when handling and disposing of the compound.

    ANone: The pharmacokinetic properties of 5-AF can be significantly altered through conjugation or encapsulation.

    • Albumin Conjugate: When conjugated to human serum albumin, this compound exhibits similar pharmacokinetic properties to albumin, including a long elimination half-life and low clearance, making it suitable for applications requiring prolonged circulation. []

    ANone: 5-AF has been studied in various in vitro and in vivo settings:

    • In Vitro Cellular Uptake: Studies have shown that the cellular uptake of 5-AF-conjugated polymers can be controlled by temperature, suggesting their potential for targeted drug delivery. []
    • In Vivo Tumor Imaging and Resection: In a clinical trial, 5-AF conjugated to human serum albumin (AFL-HSA) was used to stain brain tumors in patients, facilitating fluorescence-guided resection during surgery. []
    • In Vivo Bioavailability Enhancement: Encapsulating itraconazole nanocrystals within a nanocage stabilized by wheat germ agglutinin (WGA) led to a significant increase in oral bioavailability compared to ordinary nanocrystals or WGA-functionalized nanocrystals. []

    ANone: There is limited information on resistance mechanisms specific to 5-AF, as it is primarily used as a research tool and not a therapeutic agent.

    ANone: Several strategies can improve the delivery and targeting of 5-AF:

    • Nanoencapsulation: Encapsulating 5-AF within nanoparticles can improve its delivery to specific cells or tissues, enhancing its therapeutic efficacy. [, ]
    • Ligand Conjugation: Conjugating 5-AF to targeting ligands, such as antibodies or peptides, can direct it specifically to cells expressing the corresponding receptors. []

    ANone:

    • Tumor Detection: The accumulation of 5-AF conjugated to albumin in brain tumors highlights its potential as a diagnostic tool for detecting and visualizing tumor margins during surgery. []
    • Real-time Monitoring of Fatliquoring: 5-AF has been used to develop a fluorescent tracer for monitoring the mass transfer of fatliquoring agents in leather production, demonstrating its versatility in industrial applications. []

    ANone: A variety of techniques are used to characterize and analyze 5-AF:

    • Spectroscopy: UV-Vis spectroscopy is used to measure absorbance and determine concentration. Fluorescence spectroscopy is used to analyze fluorescence properties, such as intensity and emission wavelength. [, , , , , , , , ]
    • Chromatography:
      • High-performance liquid chromatography (HPLC): Used for separation and quantification of 5-AF and its derivatives. [, , ]
      • Thin-layer chromatography (TLC): Employed for separation and identification of 5-AF and its degradation products. []
    • Microscopy: Confocal laser scanning microscopy (CLSM) is used to visualize 5-AF labeled molecules and nanomaterials in cells and tissues. [, , , ]
    • Mass Spectrometry (MS): Used for identification and structural characterization of 5-AF and its derivatives. [, ]
    • X-ray Crystallography: Employed to determine the three-dimensional structure of 5-AF bound to its targets, such as the FTO protein. []

    ANone: While 5-AF itself has limited data on environmental impact, research shows its potential for biodegradation:

    • Fungal Degradation: The white rot fungus Coriolus versicolor has been shown to decolorize and degrade this compound, suggesting a potential bioremediation strategy for this dye. []

    ANone: The solubility of 5-AF can be influenced by its formulation and the media used:

    • Improved Solubility through Conjugation: Conjugation to macromolecules like albumin or polymers can enhance its solubility in aqueous solutions. [, , ]

    ANone: Analytical methods for 5-AF should be validated for their intended purpose. This includes assessing accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. Validation ensures reliable and accurate data for research and applications.

    ANone: During the development, manufacturing, and distribution of 5-AF and its derivatives, strict quality control measures are essential to ensure consistency, safety, and efficacy. These measures may include:

      ANone: While 5-AF itself is not generally considered highly immunogenic, its conjugation to carriers like proteins can potentially elicit an immune response. The degree of immunogenicity can vary depending on factors like:

        ANone: There is limited information on the specific effects of 5-AF on drug-metabolizing enzymes.

        ANone:

        • Biocompatibility: 5-AF generally exhibits good biocompatibility, making it suitable for various biological applications. [, ]
        • Biodegradability: As mentioned earlier, 5-AF can be degraded by certain fungi, indicating its potential for bioremediation. []

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